molecular formula C17H14ClNO B1285012 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol CAS No. 561052-56-0

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol

Cat. No.: B1285012
CAS No.: 561052-56-0
M. Wt: 283.7 g/mol
InChI Key: YWXXGZSOEGFPNC-UHFFFAOYSA-N
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Description

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol is a chemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a naphthalene ring system substituted with an amino group and a chloro-phenyl group.

Preparation Methods

The synthesis of 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene ring system: This can be achieved through various methods, such as Friedel-Crafts alkylation.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the naphthalene ring.

Chemical Reactions Analysis

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Properties

IUPAC Name

1-[amino-(4-chlorophenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXXGZSOEGFPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588714
Record name 1-[Amino(4-chlorophenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561052-56-0
Record name 1-[Amino(4-chlorophenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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